Mangochinine

Description

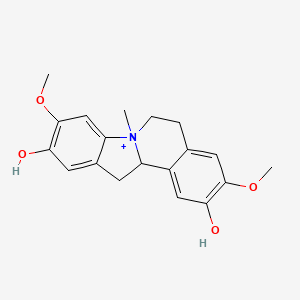

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-20-5-4-11-8-18(23-2)17(22)9-13(11)15(20)6-12-7-16(21)19(24-3)10-14(12)20/h7-10,15H,4-6H2,1-3H3,(H-,21,22)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJDZTDWUQFSHS-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Botanical Sources and Isolation Methodologies

Isolation from Mangifera indica (Mango Tree) Bark

Mangochinine has been described as a phytochemical compound derived from the bark of the mango tree (Mangifera indica) biosynth.com. While Mangifera indica bark is known to contain a rich matrix of bioactive compounds, including flavonoids and phenolic acids, and is traditionally used for various ailments researchgate.netnih.govbohrium.com, specific detailed methodologies for the isolation of this compound from this source are less extensively documented compared to other plant origins. Research on Mangifera indica bark has more prominently focused on compounds like mangiferin (B1668620) researchgate.netnih.govindiandrugsonline.org.

Isolation from Manglietia chingii Dandy (Magnoliaceae)

A significant source for the isolation of this compound is the bark of Manglietia chingii Dandy, a species belonging to the Magnoliaceae family chemfaces.commdma.chresearchgate.netresearchgate.net. This plant has been a primary subject for the identification of this alkaloid.

Extraction and Purification Techniques

The isolation of this compound from Manglietia chingii bark typically involves solvent extraction. Commonly used solvents for extraction include chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972) chemfaces.com. Following initial extraction, purification is achieved through various chromatographic techniques. The structural elucidation of this compound relies on extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (such as DQF-COSY, ROESY, HMQC, and HMBC) applied to its derivatives, often a diacetylated form chemfaces.comresearchgate.net. Mass spectrometry, specifically Electrospray Ionization Mass Spectrometry (ESI-MS), is also employed for compound identification researchgate.net. The absolute configuration of this compound has been determined using optical rotation measurements and related spectroscopic studies chemfaces.comresearchgate.netresearchgate.net.

Co-isolation of Related Alkaloids

During phytochemical investigations of plants like Manglietia chingii or closely related species such as Magnolia coriacea, this compound has been found alongside other alkaloids. These co-isolated compounds often belong to similar chemical classes, such as dibenzopyrrocolines or aporphines. For instance, studies have reported the co-isolation of compounds such as (+)-glaucine N-oxide, N-methyl glaucine (B1671577) acetate, (+)-(S)-glaucine, magnoflorine, pontevedrine, O-methylatheroline, 7-hydroxydehydroglaucine, and this compound acetate researchgate.net. This compound itself has been identified as 10-O-demethylcryptaustoline, indicating a structural relationship to cryptaustoline and cryptowoline, which are also dibenzo[b,g]pyrrocoline derivatives mdma.chresearchgate.net.

Isolation from Piper mullesua

The aerial parts of Piper mullesua, a species within the Piperaceae family, represent another notable source from which this compound has been isolated kib.ac.cnnih.govresearchgate.netscispace.comkib.ac.cn. This plant is recognized for its traditional medicinal uses, including promoting blood circulation and treating thrombotic diseases nih.gov.

Chromatographic Separation Strategies

The isolation of this compound from Piper mullesua typically employs a combination of chromatographic methods. These often include column chromatography using stationary phases like silica (B1680970) gel and D101 resin, as well as Sephadex LH-20 for gel filtration. Semipreparative High-Performance Liquid Chromatography (HPLC) is frequently used for final purification kib.ac.cnnih.govresearchgate.netscispace.comkib.ac.cn. For the analysis of other compounds from Piper mullesua, reversed-phase liquid chromatography with UV detection, utilizing columns such as μBondapak C18, has also been employed researchgate.net.

Identification of Associated Metabolites

The phytochemical investigation of Piper mullesua has led to the isolation of a wide array of compounds, including this compound, alongside numerous other alkaloids, amides, and dipeptides. These associated metabolites include pipermullesine A, pipermullesines B and C, pipermullamides A-F, (+)-phenylalanine betaine, xylopinidine, (-)-oblongine, pellitorine, (2E,4E)-N-isobutyl-2,4-dodecadienamide, retrofractamide A, chingchengenamide A, N-isobutyl-16-phenylhexadeca-2E,4E-dienamide, guineensine, brachystamide B, retrofractamide C, sarmentine, 3-(3,4-dimethoxyphenyl)propanoylpyrrole, N-trans-feruloyltyramine, (-)-machilusin, galgravin, (-)-nectandrin A, nectandrin B, asarinin, sesamin, fargesin, myristicin, and methyl 3-(3,4-dimethoxyphenyl)propanoate kib.ac.cnnih.govresearchgate.netscispace.comkib.ac.cn.

Data Tables

Isolation of this compound Acetate from Magnolia coriacea

Phytochemical investigations into Magnolia coriacea have focused on its twigs and leaves as sources for valuable compounds researchgate.netresearchgate.netnii.ac.jp. A key outcome of these studies has been the isolation of a suite of aporphine (B1220529) alkaloids, with this compound Acetate being a notable discovery researchgate.netresearchgate.netnii.ac.jp. The isolation process commenced with the extraction of dried twig and leaf powder from M. coriacea. This material was subjected to sequential extraction using solvents of varying polarity, including n-hexane, ethyl acetate, and 90% methanol, yielding distinct crude extracts researchgate.netresearchgate.netnii.ac.jp. These extracts served as the starting material for subsequent purification steps aimed at isolating individual compounds.

Fractionation and Compound Elucidation

The crude extracts obtained from Magnolia coriacea underwent meticulous fractionation through a series of chromatographic techniques, most prominently column chromatography researchgate.netresearchgate.netnii.ac.jp. This systematic separation process was instrumental in isolating eight known aporphine alkaloids from the plant material researchgate.netresearchgate.netnii.ac.jp. Following isolation, the chemical structures of these compounds were rigorously elucidated using advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, along with Electrospray Ionization Mass Spectrometry (ESI-MS), were employed to confirm the identity and structural integrity of each isolated alkaloid researchgate.netresearchgate.netnii.ac.jp.

Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Characterization

The core of the structural analysis hinged on a series of sophisticated NMR experiments. These included one-dimensional methods to ascertain the basic proton and carbon environments, and a variety of two-dimensional techniques to map out the intricate connectivity and spatial relationships within the molecule. acs.orgacs.org

One-Dimensional Nuclear Magnetic Resonance (1D NMR) Spectroscopy

1D ¹H NMR and ¹³C NMR spectra would have provided the initial and fundamental data regarding the chemical environment of each proton and carbon atom in diacetylated Mangochinine. The ¹H NMR spectrum would reveal the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) for each proton, offering insights into the electronic environment and the number of neighboring protons. The ¹³C NMR spectrum would display the chemical shifts of each unique carbon atom, indicating their functional group and hybridization state.

Table 1: Hypothetical ¹H NMR Data for Diacetylated this compound

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| H-1 | Data not available | Data not available | Data not available |

| H-2 | Data not available | Data not available | Data not available |

Table 2: Hypothetical ¹³C NMR Data for Diacetylated this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | Data not available |

| C-2 | Data not available |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

To assemble the molecular puzzle, a series of 2D NMR experiments were employed to establish correlations between different nuclei.

Distortionless Enhancement by Polarization Transfer Correlated Spectroscopy (DQF-COSY)

The DQF-COSY experiment is instrumental in identifying proton-proton (¹H-¹H) coupling networks. It maps correlations between protons that are directly coupled through two or three bonds, allowing for the tracing of spin systems within the molecule and the assembly of molecular fragments.

Rotating-Frame Overhauser Effect Spectroscopy (ROESY)

The ROESY experiment provides through-space correlations between protons that are in close proximity, irrespective of whether they are directly bonded. This is crucial for determining the stereochemistry and the three-dimensional arrangement of the molecule by identifying which protons are spatially near each other.

Heteronuclear Multiple Quantum Coherence (HMQC)

The HMQC (or its more modern counterpart, HSQC) experiment correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique allows for the unambiguous assignment of a proton signal to its corresponding carbon signal, providing a direct link between the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is key to piecing together the entire carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This long-range connectivity information is vital for linking the fragments identified by COSY and for placing quaternary carbons (carbons with no attached protons) within the molecular framework.

Table 3: Hypothetical 2D NMR Correlations for Diacetylated this compound

| Experiment | Key Correlations |

|---|---|

| DQF-COSY | Data not available |

| ROESY | Data not available |

| HMQC | Data not available |

Mass Spectrometry for Molecular Identification

Mass spectrometry has been a key analytical tool for determining the molecular weight and formula of this compound and its derivatives. This technique provides essential information for initial identification and subsequent structural analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) has been employed in the characterization of alkaloids isolated from natural sources, including derivatives of this compound. researchgate.netnii.ac.jp In studies of compounds from Magnolia coriacea, ESI-MS was used as a primary method for identifying the isolated constituents, which included this compound acetate (B1210297). researchgate.netnii.ac.jpresearchgate.net This soft ionization technique is particularly valuable for analyzing complex, polar, and thermally labile molecules like alkaloids without causing significant fragmentation, thereby providing a clear indication of the molecular ion. The use of high-performance liquid chromatography coupled with ESI-MS (HPLC-ESI/MS) is also a standard method for the analysis and identification of complex chemical mixtures from plant extracts. biocrick.comchemfaces.com

Determination of Absolute Configuration

Establishing the absolute configuration of this compound, designated as (1R, 2S)-(-)-mangochinine, was a critical step in its complete structural elucidation. researchgate.netucas.ac.cnresearchgate.net This was achieved through a combination of optical activity measurement and chemical derivatization, which allowed for unambiguous assignment of its stereocenters.

Optical rotation measurement was a fundamental technique used to assign the absolute configuration of this compound. researchgate.netresearchgate.netchemfaces.com The compound was found to be levorotatory, indicated by the negative sign (-) in its name, (-)-mangochinine. nih.govscispace.com This specific rotation is a direct consequence of the chiral nature of the molecule, arising from its (1R, 2S) configuration. researchgate.netresearchgate.net The identity of (-)-mangochinine isolated from various sources, such as Piper mullesua, has been confirmed by comparing its optical rotation values with those reported in the literature. nih.govscispace.com

To facilitate the structural analysis and confirm the stereochemical assignment, a diacetylated derivative of this compound was synthesized and analyzed. researchgate.netresearchgate.netchemfaces.com The structure of the parent compound, (1R, 2S)-(-)-mangochinine, was ultimately determined through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectral analysis performed on this diacetylated derivative. researchgate.netresearchgate.netchemfaces.com Chemical derivatization is a common strategy in natural product chemistry to create a more stable compound, improve solubility, or introduce functional groups that make spectroscopic analysis, particularly NMR, more definitive for elucidating complex structures.

Mentioned Compounds

Synthetic Pathways and Chemical Modification

Total Synthesis of Racemic Mangochinine

The total synthesis of racemic this compound has been successfully accomplished utilizing palladium-catalyzed reactions, which proved instrumental in assembling its intricate molecular architecture. This approach leverages the power of transition metal catalysis to forge key carbon-carbon and carbon-heteroatom bonds necessary for constructing the dibenzopyrrocoline core.

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed cyclization reactions represent a cornerstone in the synthetic strategy for this compound. These methodologies enable the formation of the characteristic fused ring system of dibenzopyrrocoline alkaloids by facilitating intramolecular bond formation. The process typically involves the cyclization of suitably functionalized precursors, often proceeding through enamine intermediates. organic-chemistry.org

Dibenzopyrrocoline Frame Construction

The construction of the dibenzopyrrocoline frame of this compound is achieved through palladium-catalyzed intramolecular cyclization reactions. These methods typically involve the conversion of dihydroisoquinoline derivatives into indole-fused structures, which ultimately form the core tetracyclic skeleton of this compound. The specific palladium-catalyzed reactions employed are designed to efficiently forge the crucial bonds required for this complex ring system. organic-chemistry.org

Ligand and Reaction Condition Optimization

The efficiency and success of palladium-catalyzed cyclizations are highly dependent on the careful selection and optimization of reaction conditions, including the catalyst, ligands, base, solvent, and temperature. Research into the synthesis of this compound has involved studying the scope and limitations of these palladium-catalyzed reactions to identify optimal parameters. While specific details regarding the exact ligands and conditions for this compound synthesis are proprietary to specific research efforts, general principles in palladium catalysis involve the use of phosphine (B1218219) ligands (e.g., triphenylphosphine) or N-heterocyclic carbenes (NHCs) to stabilize the palladium catalyst and facilitate the catalytic cycle. nih.gov, nsf.gov, mdpi.com Optimization efforts aim to maximize yield, minimize side products, and ensure regioselectivity and stereoselectivity where applicable.

Precursor Synthesis and Reaction Cascade Design

Dihydroisoquinoline Route

A significant pathway for the synthesis of this compound involves the use of dihydroisoquinoline derivatives as key precursors. These dihydroisoquinoline intermediates are typically prepared through well-established methods, such as the Bischler-Napieralski reaction. organic-chemistry.org, nrochemistry.com, nsf.gov The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.org, nrochemistry.com, jk-sci.com, wikipedia.org These dihydroisoquinoline precursors are then subjected to palladium-catalyzed cyclization to construct the indole-fused system, leading to the dibenzopyrrocoline framework of this compound. organic-chemistry.org

Multistep Preparation from Aromatic Precursors (e.g., Homoveratronitrile)

The synthesis of the dihydroisoquinoline precursors, and subsequently this compound, often begins with simpler aromatic starting materials. While specific literature detailing the synthesis of this compound directly from homoveratronitrile was not found in the provided search results, syntheses of related isoquinoline (B145761) alkaloids and heterocyclic systems frequently employ functionalized aromatic compounds. These routes typically involve several steps to build the necessary carbon framework and introduce the required functional groups for the subsequent cyclization reactions. For instance, the preparation of substituted aromatic precursors for the Bischler-Napieralski reaction would involve standard organic transformations starting from readily available aromatic compounds.

Comparative Analysis of Synthetic Strategies for Related Alkaloids

The synthesis of complex alkaloids often presents significant challenges, requiring sophisticated strategies to construct intricate polycyclic frameworks and precise stereochemical control. While specific comparative analyses directly referencing "this compound" as a benchmark are limited in the provided search results, general trends in alkaloid synthesis offer insights into the methodologies and challenges encountered for related compounds.

Research into indole (B1671886) alkaloids, a broad class to which this compound may belong given its structural complexity, highlights various synthetic approaches. For instance, strategies for synthesizing indole alkaloids like tabercarpamines and voacangine-type alkaloids have involved catalytic asymmetric Michael/aldol reactions for constructing chiral frameworks researcher.life. Similarly, the synthesis of Kopsia indole alkaloids, characterized by their rigid, caged polycyclic structures and multiple stereocenters, demands advanced tactics for skeleton construction and stereocenter installation rsc.org. These often involve multi-step sequences, employing reactions such as intramolecular cyclizations, palladium-catalyzed reactions, and radical-initiated cyclizations to assemble the core structures researchgate.netthieme-connect.com.

The synthesis of dibenzopyrrocoline alkaloids, a class that includes this compound, has historically involved strategies like intramolecular aromatic nucleophilic substitution and palladium-catalyzed intramolecular aryl amination researchgate.netthieme-connect.com. These methods enable the formation of the tetracyclic core structure. The development of novel synthetic strategies, often utilizing advanced catalytic systems, is crucial for accessing these complex natural products efficiently.

Preparation of this compound Derivatives

The preparation of derivatives from natural products like this compound is a common practice to explore structure-activity relationships or to modify their chemical properties. While the provided information primarily focuses on the synthesis of this compound acetate (B1210297), the general concept of chemical modification involves functionalizing existing structures.

Synthesis of this compound Acetate

This compound acetate has been identified as a known aporphine (B1220529) alkaloid isolated from Magnolia coriacea researchgate.netresearchgate.net. While the direct synthesis of this compound acetate from this compound itself is not explicitly detailed in the provided search results, the general acetylation of alcohols and related compounds is well-documented. Acetylation typically involves reacting a hydroxyl group with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a catalyst or base.

For instance, acetylation reactions can be efficiently carried out using acetic anhydride with catalysts like Zr(HSO4)₄ under mild conditions, yielding acetates in good to high yields . Alternatively, solvent- and catalyst-free methods using acetic anhydride have been reported, offering advantages in terms of reduced waste and shorter reaction times mdpi.com. Another approach involves using ethyl acetate as an acetyl donor catalyzed by a zinc cluster, which demonstrates high chemoselectivity, particularly for alcohols, even in the presence of nucleophilic amino groups organic-chemistry.org.

The synthesis of racemic this compound itself has been achieved through palladium-catalyzed preparation of condensed tetracyclic heterocycles, starting from dihydroisoquinoline derivatives researchgate.netthieme-connect.commolaid.com. This process involves palladium catalysis, often using Pd₂(dba)₃ and specific ligands, followed by reduction and alkylation steps. The final deprotection of hydroxyl groups leads to racemic this compound thieme-connect.com. While this describes the synthesis of the parent compound, the acetylation to form this compound acetate would typically follow such a synthesis or be performed on the isolated natural product.

Data Tables

| Reaction Type | Acetylating Agent | Catalyst/Conditions | Yield | Reference |

| Alcohol Acetylation | Acetic Anhydride | Zr(HSO₄)₄, room temp. | Good to High | |

| Alcohol Acetylation | Ethyl Acetate | Tetranuclear Zinc Cluster | Excellent | organic-chemistry.org |

| General Acetylation | Acetic Anhydride | Solvent- and catalyst-free | High | mdpi.com |

| Acetylation of Benzyl Alcohol (Optimization) | Acetic Anhydride | 100 W, 5 mL/min (Flow Microwave Reactor) | 99% | nii.ac.jp |

| Alkaloid Class | Synthetic Strategy | Key Reactions/Methodologies | Number of Steps (Example) | Overall Yield (Example) | Notes |

| Indole Alkaloids (e.g., Tabercarpamines, Voacangine-type) | Total Synthesis | Catalytic asymmetric Michael/aldol reactions | Varies | Varies | Focus on chiral framework construction |

| Kopsia Indole Alkaloids | Total Synthesis | Multi-step sequences, intramolecular cyclizations, palladium catalysis | Varies | Varies | Challenges in skeleton construction and stereocenter installation |

| Norzoanthamine | Total Synthesis | Photochemical transformations | 16 steps | 5.4% | Shortest reported synthesis, highest yield |

| Dibenzopyrrocolines (e.g., this compound) | Synthesis | Palladium-catalyzed intramolecular aryl amination, Bischler–Napieralsky reaction | Varies | Varies | Formation of tetracyclic core |

Compound Names Mentioned

this compound

this compound acetate

Tabercarpamines

Voacangine-type Indole Alkaloids

Norzoanthamine

Cryptaustoline

Cryptowoline

Dibenzopyrrocoline alkaloids

Indole alkaloids

Aporphine alkaloids

Lycopodium alkaloids

Fawcettimine-type alkaloids

Pinnaic acid

Halichlorine

Histrionicotoxin (HTX)

Laurelliptinhexadecan-1-one

Laurelliptinoctadecan-1-one

Kopsine

Fruticosine

Kopsia indole alkaloids

Sarpagine-Ajmaline-Koumine type alkaloids

Benzyl alcohol

Cyclohexyl acetate

Thymol

Isopentyl acetate

Harmine

Magnoflorine

Pontevedrine

O-methylatheroline

7-hydroxydehydroglaucine

N-methyl glaucine acetate

Trigonoliimine C

Hinckdentine A

Abiraterone acetate

Biological Activities and Mechanistic Investigations

Cellular and Molecular Pathway Modulation

The intricate mechanisms by which Mangochinine exerts its biological effects involve the modulation of cellular signaling cascades and the direct impact on enzymatic functions.

Impact on Enzymatic Activities

Research has identified this compound and its derivatives as modulators of specific enzyme activities. Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, have suggested this compound acetate (B1210297) as a potential inhibitor of protein structures. Notably, it demonstrated a predicted docking score of approximately -13 kcal·mol⁻¹ for Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.net

Furthermore, this compound has been identified as an inhibitor of Sirtuin 1 (SIRT1), an enzyme involved in various cellular processes including metabolism and aging. In a study utilizing computational methods, this compound exhibited a 52.45% inhibition rate of SIRT1 enzyme activity at a concentration of 1 µmol·L⁻¹. rhhz.net While other related compounds have shown moderate inhibitory activity against alpha-glucosidase, specific quantitative data for this compound's interaction with this enzyme were not detailed in the provided research snippets. researchgate.net

Table 1: Enzymatic Inhibition by this compound

| Enzyme Target | Compound | Activity Type | Concentration | Result | Reference |

| SIRT1 | This compound | Inhibition | 1 µmol·L⁻¹ | 52.45% inhibition | rhhz.net |

| PTP1B | This compound Acetate | Inhibition | In silico | -13 kcal·mol⁻¹ (docking score) | researchgate.net |

Interactions with Intracellular Signaling Targets

This compound's capacity to modulate cellular pathways suggests interactions with key intracellular signaling targets. While direct experimental evidence for this compound's specific interactions is still emerging, studies on related compounds provide insights into potential mechanisms. For instance, compounds like Phellodendrine, which has been investigated in contexts alongside this compound, have been shown to down-regulate the phosphorylation of AKT, IKK, and NF-κB pathways, thereby ameliorating ROS-mediated inflammatory responses. chemfaces.com Additionally, research on other anti-inflammatory agents has indicated that inhibition of the NF-κB signaling pathway, involving the translocation of NF-κB from the cytoplasm to the nucleus, is a common mechanism of action. researchgate.netbiocrick.com These findings suggest that this compound may exert its effects through modulation of these critical cellular signaling hubs.

Antioxidant Activity

This compound is recognized for its inherent antioxidant properties, contributing to its potential therapeutic applications. biosynth.comchemfaces.comresearchgate.netcqvip.com

Role in Mitigating Oxidative Stress

The compound exhibits free radical scavenging activities, a key attribute for combating oxidative stress. chemfaces.comresearchgate.netcqvip.com Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. biosynth.com Studies on related compounds, such as honokiol (B1673403) and magnolol (B1675913) from Magnolia species, have demonstrated their antioxidant capacity, contributing to hepatoprotective effects against oxidative damage. researchgate.net Furthermore, research indicates that compounds modulating pathways like AKT, IKK, and NF-κB can also mitigate ROS-mediated inflammatory responses, suggesting a potential multi-faceted role for this compound in oxidative stress management. chemfaces.com

Implications for Chronic Disease Research Models

Given its role in mitigating oxidative stress, this compound is under investigation for its potential in managing chronic diseases where oxidative damage plays a significant role. These include conditions such as cancer, diabetes, and neurodegenerative disorders. biosynth.com Its ability to reduce oxidative stress and inflammation positions it as a promising candidate for adjunct therapies or as a lead compound in the development of treatments for chronic conditions. biosynth.comresearchgate.net

Anti-inflammatory Activity

This compound possesses documented anti-inflammatory properties, making it a subject of interest for conditions characterized by inflammation. biosynth.com

(-)-Mangochinine has demonstrated a mild inhibitory effect on rabbit platelet aggregation induced by Platelet-Activating Factor (PAF). The reported IC50 value for this activity was 470.3 µg/mL. researchgate.netimpactfactor.org This interaction with PAF, a potent mediator of inflammation and platelet activation, suggests a role in modulating inflammatory processes.

Studies on related compounds found in plants that also contain this compound, such as those from the Piper genus, have indicated that extracts can attenuate inflammatory responses. researchgate.net Mechanisms involved in these anti-inflammatory effects often include the modulation of inflammatory pathways, such as the NF-κB signaling pathway, and the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) via enzymes like inducible nitric-oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biocrick.com

Table 2: Anti-inflammatory Activity of this compound

| Target Activity | Compound | Inducer/Mediator | IC50 Value | Result | Reference |

| Platelet Aggregation Inhibition | (-)-Mangochinine | PAF | 470.3 µg/mL | Mild suppression of rabbit platelet aggregation induced by PAF. | researchgate.netimpactfactor.org |

Evaluation in Inflammatory Models

The anti-inflammatory properties of this compound are an area of active investigation, with potential applications in managing inflammatory conditions. While specific detailed findings on this compound's direct evaluation in inflammatory models are still emerging in published literature, the general scientific approach to assessing such activities involves both in vitro and in vivo methodologies. In vitro assays commonly employed include those that measure the inhibition of inflammatory mediators, such as cyclooxygenase (COX) and lipoxygenase (LOX), or assays that assess the stabilization of cell membranes and protein denaturation journalajrb.com. In vivo studies often utilize animal models, such as the carrageenan-induced paw edema model in rodents, to evaluate the reduction of swelling and inflammatory markers nih.gov. These models help to elucidate the compound's efficacy and potential mechanisms of action in a biological system. This compound's classification as a phytochemical with known anti-inflammatory properties suggests a basis for its further exploration in these contexts.

Antithrombotic Potential

Thrombosis, the formation of blood clots within blood vessels, remains a leading cause of mortality worldwide. Current antithrombotic therapies, while effective, are associated with significant risks, most notably bleeding complications mdpi.comnih.gov. This underscores the critical need for novel antithrombotic agents with improved safety profiles. Natural products, including those derived from plants, are being increasingly explored for their potential to offer alternative therapeutic strategies. The screening and development of such agents often involve a multi-faceted approach, combining in vitro assays to assess effects on coagulation and platelet function with in vivo models to evaluate efficacy and safety in a living organism mdpi.comnih.gov. Computational methods also play a vital role in predicting the potential of compounds to inhibit targets involved in thrombosis.

Platelet aggregation is a key process in the formation of blood clots. Platelet-activating factor (PAF) is a potent lipid mediator that plays a significant role in inflammation and thrombosis by inducing platelet activation and aggregation mdpi.com. Studies have investigated the ability of this compound to inhibit platelet aggregation.

Research has reported that (-)-Mangochinine exhibits weak inhibitory activity against rabbit platelet aggregation induced by PAF. The half-maximal inhibitory concentration (IC50) for this effect was determined to be 470.3 µg/mL scispace.com. This finding positions this compound as a compound with potential antithrombotic properties, warranting further investigation into its precise mechanisms of action and potency compared to established agents.

| Compound | Agonist | Target Platelet Aggregation | IC50 Value | Reference |

| (-)-Mangochinine | PAF | Rabbit Platelet Aggregation | 470.3 µg/mL | scispace.com |

The evaluation of antithrombotic potential extends to in vivo studies, which are essential for understanding a compound's efficacy and safety in a physiological context. Key considerations for in vivo antithrombotic research include the assessment of pharmacokinetic and pharmacodynamic profiles, as well as the evaluation of hemorrhagic effects nih.gov.

Standard in vivo models for antithrombotic screening include various thrombosis models, such as those that induce venous thrombosis (e.g., inferior vena cava stenosis) or arterial thrombosis (e.g., FeCl3-induced carotid arterial thrombus) in animal models nih.gov. These models allow researchers to observe the compound's ability to prevent or reduce thrombus formation. Concurrently, assessing hemorrhagic effects, often through models like the tail-cut bleeding model, is crucial to determine the compound's safety margin and to understand if its antithrombotic activity is achieved without an unacceptable increase in bleeding risk nih.gov. The complexity of thrombosis pathophysiology necessitates that compounds be evaluated in multiple models to provide a comprehensive understanding of their antithrombotic potential and clinical relevance .

In Vitro Platelet Aggregation Inhibition Studies (e.g., Platelet-Activating Factor-induced)

Computational Predictive Studies of this compound Analogues (e.g., this compound Acetate)

Computational predictive studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, are increasingly utilized in drug discovery to identify and optimize lead compounds. These in silico methods allow for the prediction of a compound's interaction with biological targets and its potential pharmacological properties, such as inhibitory activity and pharmacokinetic profiles researchgate.netresearchgate.net. This compound acetate, a derivative of this compound, has been a subject of such computational investigations, particularly concerning its potential inhibitory effects on enzymes relevant to metabolic diseases.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a strategy for managing type 2 diabetes by reducing postprandial hyperglycemia. Computational studies have explored the inhibitory potential of this compound acetate against α-Glucosidase, using the crystal structure of sugar beet α-glucosidase (PDB ID: 3W37) researchgate.netresearchgate.netrcsb.org.

Classical-based docking simulations have indicated that this compound acetate (referred to as compound 8 in one study) exhibits promising inhibitory potential against α-Glucosidase, with docking scores (DS) reported to be less than −12 kcal·mol⁻¹ researchgate.netresearchgate.net. These scores suggest favorable binding interactions within the enzyme's active site. For context, other studies using the same PDB structure have reported docking scores for known inhibitors like acarbose (B1664774) around −4.74 kcal/mol to −9.52 kcal/mol, and for other natural compounds such as Guaiacol at −7.422 kcal/mol nih.govmdpi.com. The computational findings for this compound acetate suggest it could serve as a scaffold for developing new α-glucosidase inhibitors.

| Compound | Target (PDB: 3W37) | Docking Score (kcal/mol) | Reference |

| This compound acetate | α-Glucosidase | < −12 | researchgate.netresearchgate.net |

Tyrosine Phosphatase 1B (PTP1B) is another significant target in metabolic disease research, particularly for its role in insulin (B600854) resistance. Computational studies have evaluated the inhibitory potential of this compound acetate against PTP1B.

Docking simulations have shown that this compound acetate (compound 8) possesses a docking score (DS) of approximately −13 kcal·mol⁻¹ for PTP1B, indicating a strong predicted binding affinity researchgate.netresearchgate.net. Comparative studies have also provided docking scores for other compounds targeting PTP1B, with some compounds from Magnolia coriacea (related to the study of this compound acetate) showing average docking scores such as compound 1 at −12.2 kcal·mol⁻¹, compound 2 at −9.7 kcal·mol⁻¹, and compound 4 at −9.1 kcal·mol⁻¹ researchgate.net. These results collectively suggest that this compound acetate and related aporphine (B1220529) alkaloids are promising candidates for further investigation as PTP1B inhibitors.

| Compound | Target | Docking Score (kcal/mol) | Reference |

| This compound acetate | PTP1B | ca. −13 | researchgate.netresearchgate.net |

| Compound 1 | PTP1B | −12.2 (average) | researchgate.net |

| Compound 2 | PTP1B | −9.7 (average) | researchgate.net |

| Compound 4 | PTP1B | −9.1 (average) | researchgate.net |

Molecular Docking Simulation Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target, thereby estimating binding affinity and informing drug design chemrxiv.orgwikipedia.orgresearchgate.net. This process simulates the molecular recognition mechanism, often conceptualized as a "lock-and-key" or "induced-fit" model, to understand how molecules interact at a structural level chemrxiv.orgwikipedia.org. Methodologies typically involve algorithms that explore the conformational space of the ligand and protein, coupled with scoring functions to evaluate the quality of the predicted binding poses chemrxiv.orgresearchgate.net. These scoring functions can be based on force fields, empirical data, or knowledge-based approaches, aiming to approximate the free energy of binding chemrxiv.orgresearchgate.net.

Studies have employed classical-based docking simulations to investigate compounds related to this compound, such as this compound acetate. These investigations have explored interactions with specific protein targets, providing insights into potential inhibitory mechanisms. For instance, this compound acetate has been subjected to docking simulations against targets like 3W37 and PTP1B, yielding specific docking scores that indicate binding affinity researchgate.net. Advanced methodologies may also integrate molecular dynamics (MD) simulations to account for protein flexibility and solvent effects, or utilize machine learning algorithms to refine docking predictions chemrxiv.orgresearchgate.netmdpi.com. Software such as Molegro Virtual Docker (MVD) and MOE are commonly used in these analyses mdpi.comnih.gov.

Table 1: Molecular Docking Simulation Findings for this compound Acetate

| Target Protein | Docking Score (kcal/mol) | Notes | Source |

| 3W37 | < -12 | Prediction of ligand-protein interaction | researchgate.net |

| PTP1B | ca. -13 | Prediction of ligand-protein interaction | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structures of compounds and their biological activities wikipedia.orgjocpr.com. This approach utilizes molecular descriptors—numerical representations of physicochemical properties, electronic features, or structural characteristics—to build predictive models wikipedia.orgjocpr.com. QSAR models can be regression-based, correlating descriptors to a continuous activity value, or classification-based, assigning compounds to categories of activity wikipedia.org. The development and validation of these models are crucial, often involving metrics such as the coefficient of determination (R²) for goodness-of-fit and cross-validated R² (Q²cv) for predictive power d-nb.infomdpi.com.

Research has involved QSAR analysis for this compound acetate (8) to assess its potential for medicinal development, alongside ADMET predictions researchgate.net. Such studies aim to identify key structural features that contribute to or detract from a compound's activity, thereby guiding the design of more potent and selective analogues jocpr.com. While specific QSAR metrics for this compound itself were not detailed in the provided search results, related computational studies on other compounds have reported validation metrics like R² values typically above 0.7 and Q²cv values above 0.5, indicating good correlative and predictive abilities d-nb.infomdpi.com. Advanced QSAR techniques, such as 4D-QSAR, also incorporate conformational dynamics for enhanced prediction nih.gov.

Table 2: QSAR Model Validation Metrics (Illustrative of Methodologies Used in Related Studies)

| Study Focus | R² | Q²cv | R²adj | R² (external prediction) | Source Example |

| Norepinephrine Transporter Inhibition | 0.952 | 0.870 | 0.898 | N/A | d-nb.info |

| Photosensitizer Activity | 0.87 | 0.71 | N/A | 0.52 | mdpi.com |

Pharmacokinetic and Biocompatibility Predictions (ADMET)

Pharmacokinetic and biocompatibility predictions, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are vital in drug discovery to assess a compound's behavior within a biological system d-nb.inforesearchgate.netfrontiersin.org. These computational analyses predict how a drug candidate is absorbed into the body, distributed to target tissues, metabolized, excreted, and its potential toxicity d-nb.infofrontiersin.org. Tools like pkCSM and various cheminformatics platforms are employed to estimate these properties researchgate.net.

Studies involving this compound acetate have utilized ADMET regressions to support its potential for medicinal applications researchgate.netmendeley.comresearchgate.net. These predictions help evaluate crucial parameters such as oral bioavailability, gastrointestinal absorption, permeability, metabolic stability (e.g., CYP enzyme inhibition), and potential toxicity endpoints like hERG channel interaction or general toxicity d-nb.infofrontiersin.org. While detailed ADMET profiles for this compound were not explicitly provided in the search results, the application of these predictive methods underscores the importance of understanding a compound's pharmacokinetic and safety profile early in the development process researchgate.net.

Table 3: General ADMET Prediction Considerations (Illustrative)

| Property | Typical Assessment | Significance in Drug Discovery |

| Absorption | Oral bioavailability, GI absorption, permeability | Determines if the drug reaches circulation and target sites d-nb.infofrontiersin.org |

| Distribution | Tissue distribution, plasma protein binding | Influences drug efficacy and potential off-target effects d-nb.infofrontiersin.org |

| Metabolism | CYP enzyme interactions, metabolic stability | Predicts drug-drug interactions and half-life d-nb.info |

| Excretion | Clearance routes (renal, hepatic) | Affects drug elimination from the body d-nb.infofrontiersin.org |

| Toxicity | hERG inhibition, general toxicity, mutagenicity | Assesses safety and potential adverse effects d-nb.info |

Contribution to Indoline (B122111) and Alkaloid Cyclization Chemistry

This compound plays a role in the context of indoline and alkaloid chemistry by serving as a naturally occurring example of a compound that incorporates structural motifs relevant to these classes. Specifically, this compound has been identified as a bioactive natural product featuring aryl rings at the C2 position of indoline structures ntu.edu.sg. This characteristic links it to research focused on the synthesis of indoline scaffolds, which are fundamental building blocks in numerous alkaloids and pharmaceutical agents ntu.edu.sgbhu.ac.inorganic-chemistry.org.

The study of synthetic routes to access indolines, such as nickel-catalyzed asymmetric reductive Heck cyclization, references natural products like this compound as compounds that embody the structural complexity achievable through such cyclization chemistries ntu.edu.sg. The broader field of indole (B1671886) and indoline synthesis encompasses a variety of cyclization strategies, including Fischer indole synthesis, Madelung synthesis, and various metal-catalyzed reactions that form these crucial heterocyclic systems bhu.ac.inorganic-chemistry.orgrsc.orgorganic-chemistry.org. This compound's presence as a naturally occurring indoline-containing alkaloid highlights the biological significance and structural diversity within this chemical family.

Compound List

this compound

this compound acetate

Advanced Research Perspectives and Translational Outlook

Identification of Novel Biological Targets

Initial research has centered on identifying the molecular targets of mangochinine and its derivatives. While broad biological activities such as antioxidant and anti-inflammatory effects are noted, recent studies have employed computational and in vitro methods to pinpoint more specific interactions. researchgate.net

A significant computational study investigated a series of aporphine (B1220529) alkaloids, including this compound acetate (B1210297), a derivative of this compound isolated from Magnolia coriacea. researchgate.netresearchgate.net This research identified two promising targets related to metabolic disorders: α-glucosidase and Tyrosine Phosphatase 1B (PTP1B). researchgate.net Both are key targets in the management of diabetes. The in silico analysis predicted strong binding of this compound acetate to these enzymes. researchgate.net

Further experimental work has explored its effects on hematological processes. Studies on (-)-Mangochinine demonstrated a weak inhibitory effect on rabbit platelet aggregation that is induced by the platelet-activating factor (PAF), suggesting a potential, albeit modest, interaction with pathways related to thrombosis and inflammation. nih.gov

Conversely, investigations into its anticancer potential have yielded clarifying results. A study evaluating this compound acetate's cytotoxic effects against a panel of human cancer cell lines, including KB (oral), LU (lung), MCF7 (breast), and HepG2 (liver), found the compound to be inactive. championsoncology.com This finding suggests that its therapeutic applications may lie outside of direct cytotoxicity in oncology.

| Target/Process | Compound Variant | Model System | Finding | Reference |

| α-Glucosidase | This compound Acetate | In Silico (Molecular Docking) | Predicted to be a promising inhibitor. | researchgate.net |

| Tyrosine Phosphatase 1B (PTP1B) | This compound Acetate | In Silico (Molecular Docking) | Predicted to be a promising inhibitor. | researchgate.net |

| Platelet Aggregation | (-)-Mangochinine | In Vitro (Rabbit Platelets) | Weak inhibitory activity observed. | nih.gov |

| Cytotoxicity | This compound Acetate | In Vitro (Human Cancer Cell Lines) | Inactive against tested cell lines. | championsoncology.com |

Structure-Activity Relationship Elucidation for Optimized Bioactivity

Understanding the relationship between a molecule's structure and its biological function is fundamental to drug development. wikipedia.orgdrugdesign.org For this compound, research into its structure-activity relationship (SAR) is primarily in the computational phase, aiming to identify the chemical moieties responsible for its observed effects. researchgate.net

Computational analyses of this compound acetate have provided initial SAR insights. Quantum-based calculations suggest that its potential as a protein inhibitor is linked to the presence of intensive nucleophilic reactive sites located at its nitrogen atoms. researchgate.net This highlights the importance of the alkaloid's core heterocyclic structure. The modification of the parent compound into its acetate derivative represents a key structural change, and the distinct computational results for this derivative provide a crucial starting point for further SAR studies. researchgate.net

While extensive experimental SAR studies on a broad library of this compound derivatives have not yet been published, the principles of medicinal chemistry suggest that modifications to the aromatic rings or alterations of the functional groups could significantly modulate bioactivity. mdpi.com Molecular docking studies of related compounds have shown that hydroxyl groups and the flexibility of ether chains can be critical for binding to target proteins, providing a rationale for future synthetic modifications. dissercat.com

Development of Advanced Synthetic Analogues

The ability to synthesize a natural product and its analogues is a critical step toward its development as a therapeutic agent. Research has successfully established a method for the total synthesis of racemic this compound. molaid.com A key transformation in this synthesis is a palladium-catalyzed ring closure, a versatile reaction that opens the door to creating a variety of related compounds. molaid.com

This synthetic strategy is not limited to recreating the natural product but can be extended to produce advanced analogues. Researchers have proposed that the methodology could be adapted to build other complex heterocyclic frameworks, such as dibenzo[a,f]quinolisine and indolo[2,1-a]-2-benzazepine. molaid.comscispace.com Such analogues could possess altered or enhanced biological activities. The development of synthetic routes to related bioactive natural products, like hinckdentine A, further underscores the feasibility of accessing novel molecular architectures based on the this compound scaffold. frontiersin.org The creation of a library of these synthetic analogues would be the next logical step to systematically explore the structure-activity relationships and optimize the compound for specific biological targets.

Integration into Complex Disease Models (Pre-clinical)

The preclinical evaluation of this compound is currently in its initial stages, with research primarily relying on computational and basic in vitro models. researchgate.net The journey from a promising compound to a clinical candidate requires rigorous testing in progressively more complex systems that better mimic human physiology. nih.govcanserv.eu

To date, the evaluation of this compound has been performed using the following models:

In silico models: Used for initial target prediction and pharmacokinetic property assessment. researchgate.net

In vitro models: Including enzymatic assays and cell-based systems like isolated rabbit platelets and human cancer cell lines to confirm biological activity. nih.govchampionsoncology.com

The future trajectory for this compound research will involve its integration into more sophisticated preclinical models. virscio.com These include 3D cell cultures and organoids, which can more accurately represent the complex cellular environment of human tissues. canserv.eu Ultimately, testing in in vivo animal models of disease, such as mouse models of diabetes or inflammatory conditions, will be essential to evaluate the efficacy, safety, and pharmacokinetics of this compound in a living organism. syncrosome.comresearchgate.net While current literature does not yet report on this compound's use in these advanced models, the promising in silico data for diabetes-related targets provides a strong rationale for its future evaluation in relevant animal disease models. researchgate.net

Refinement of Computational Chemistry and Predictive Modeling

Computational chemistry has been a cornerstone of this compound research, providing a powerful and efficient means to predict its biological potential before undertaking extensive laboratory work. researchgate.netnih.gov Several advanced computational techniques have been applied, particularly to this compound acetate, to refine the understanding of its properties. researchgate.net

Key computational methods employed include:

Quantum-Based Calculations: Using Density Functional Theory (DFT), researchers have determined the optimized 3D structure and electronic properties of this compound acetate. This provides fundamental insights into its chemical reactivity and potential for intermolecular interactions. researchgate.net

Molecular Docking: Classical-based docking simulations have been used to model the interaction of this compound acetate with the active sites of biological targets like α-glucosidase and PTP1B. The high predicted binding affinities from these models are a strong indicator of inhibitory potential. researchgate.net

QSAR and ADMET Modeling: Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) regressions have been performed. researchgate.net These predictive models use the chemical structure to forecast the compound's likely behavior in a biological system, assessing its potential for medicinal development. researchgate.netnih.gov

The application of these predictive tools is crucial for modern drug discovery, allowing for the rapid screening of compounds and the prioritization of those with the most promising therapeutic profiles. Future work will likely involve using these models to guide the design of new synthetic analogues with improved activity and pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.